![molecular formula C16H16O2 B2996357 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one CAS No. 117321-40-1](/img/structure/B2996357.png)

1-[4-(1-Phenylethoxy)phenyl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

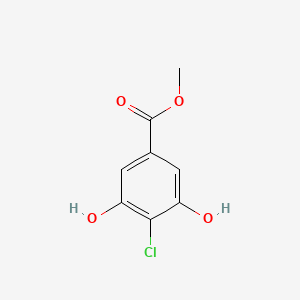

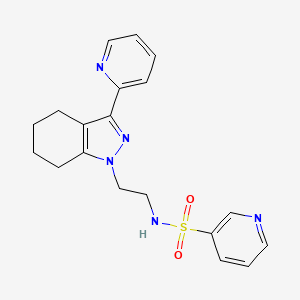

1-[4-(1-Phenylethoxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.30 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one consists of a phenyl ring attached to an ethoxy group, which is further connected to another phenyl ring through an ether linkage . The InChI code for this compound is 1S/C16H16O2/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-11,13H,1-2H3 .Physical And Chemical Properties Analysis

1-[4-(1-Phenylethoxy)phenyl]ethan-1-one is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Applications De Recherche Scientifique

Mechanistic Insights in Organic Chemistry

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds provides insight into the mechanisms of bond cleavage, highlighting the significance of the γ-hydroxymethyl group and hydride transfer mechanisms in the degradation processes of lignin and similar organic materials (T. Yokoyama, 2015).

Extraction and Purification Techniques

The countercurrent separation (CCS) technique has been applied for the purification of phenylethanoid glycosides (PhGs) and iridoids, demonstrating its utility in isolating biologically active compounds from plant materials. This approach is highlighted as an efficient alternative to conventional chromatography, offering a solution to challenges associated with the purification of highly polar molecules (S. Luca et al., 2019).

Antineoplastic Agent Development

A novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been investigated for their potential as antineoplastic (anticancer) agents. These compounds demonstrate significant cytotoxic properties, highlighting their potential in cancer therapy and the importance of structural activity relationships in drug development (Mohammad Hossain et al., 2020).

Environmental Pollutant Impact Studies

The role of environmental pollutants, such as bisphenol A (BPA) and di(2-ethylhexyl)phthalate (DEHP), in inducing male infertility through mechanisms like germ cell apoptosis, underscores the significance of understanding the molecular impact of such chemicals on biological systems. These insights contribute to environmental health sciences and toxicology (Raúl Lagos-Cabré & R. Moreno, 2012).

Antioxidant Activity Analysis

Hydroxycinnamic acids (HCAs) have been studied for their antioxidant properties, with research focused on understanding the structure-activity relationships (SARs) that underlie their effectiveness. These studies provide valuable insights into the design of potent antioxidant compounds for managing oxidative stress-related diseases (N. Razzaghi-Asl et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

1-[4-(1-phenylethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-11,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPWLCWDEWZANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1-Phenylethoxy)phenyl]ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2996278.png)

![2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2996279.png)

![3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2996288.png)

![N-(3-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2996290.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2996294.png)

![Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996296.png)